1,2,3,4-Tetrahydro-8-iodo-isoquinoline

Description

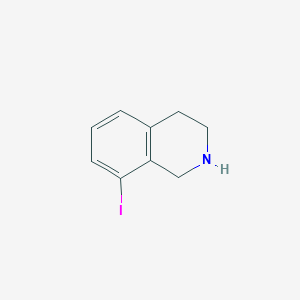

1,2,3,4-Tetrahydro-8-iodo-isoquinoline is a chemical compound with the molecular formula C9H10IN and a molecular weight of 259.09 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Properties

Molecular Formula |

C9H10IN |

|---|---|

Molecular Weight |

259.09 g/mol |

IUPAC Name |

8-iodo-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C9H10IN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 |

InChI Key |

FRTJFZNISNIDEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C=CC=C2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-8-iodo-isoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . The iodination of the tetrahydroisoquinoline can be achieved using iodine or iodinating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-8-iodo-isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce various functionalized tetrahydroisoquinolines.

Scientific Research Applications

1,2,3,4-Tetrahydro-8-iodo-isoquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-8-iodo-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-8-iodo-isoquinoline can be compared with other tetrahydroisoquinoline derivatives:

1,2,3,4-Tetrahydroisoquinoline: Lacks the iodine atom, leading to different reactivity and biological properties.

7-Iodo-1,2,3,4-Tetrahydroisoquinoline: Similar structure but with the iodine atom at a different position, affecting its chemical behavior.

1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid: Contains a carboxylic acid group, leading to different applications and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1,2,3,4-Tetrahydro-8-iodo-isoquinoline is a chemical compound that belongs to the isoquinoline family, characterized by its unique tetrahydro configuration and an iodine atom at the 8-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C9H10IN, with a molecular weight of approximately 227.09 g/mol. Its structure can be represented as follows:

Potential Biological Activities

-

Anti-Cancer Activity :

- THIQ derivatives have been explored for their anti-cancer properties. A study evaluated various THIQs against colorectal cancer cell lines (Colo320, DLD-1, HCT116) and identified significant KRas inhibition with certain compounds showing IC50 values ranging from 0.9 μM to 10.7 μM . This suggests that this compound may possess similar anti-cancer potential due to its structural similarities.

-

Anti-Angiogenesis :

- The compound's structural features may contribute to its potential as an anti-angiogenic agent. In vitro studies have shown that THIQs can inhibit angiogenesis significantly. For instance, compounds GM-3-121 and GM-3-18 exhibited IC50 values of 1.72 μM and moderate activity against angiogenesis . The specific effects of this compound in this context remain to be elucidated.

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is often influenced by their structural characteristics. The presence of halogen substituents like iodine can enhance reactivity and biological interaction profiles.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Tetrahydro derivative | Lacks halogen substituents |

| 1-Iodoisoquinoline | Iodinated isoquinoline | Iodine at a different position |

| Dihydroisoquinoline | Partial hydrogenation | Less saturated than tetrahydro |

| This compound | Tetrahydro derivative | Unique iodine placement |

This table illustrates how variations in structure can lead to differences in biological activity.

Case Studies

Although specific case studies on this compound are scarce, related research on THIQ analogs provides valuable insights. For example:

Case Study: Anti-Cancer Screening

A study synthesized and screened twenty THIQ derivatives for their anti-cancer properties in collaboration with Eli Lilly’s Open Innovation Drug Discovery Program. The results indicated that several compounds displayed significant inhibition of KRas across various colorectal cancer cell lines . This underscores the potential for similar investigations into this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.